![molecular formula C38H42N2O B421509 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one CAS No. 302333-59-1](/img/structure/B421509.png)
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a tetrahydrocarbazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the tetrahydrocarbazole core. The final step involves the attachment of the dibenzylamino-ethyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学研究应用
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 6-Adamantan-1-yl-9-(2-amino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
- 6-Adamantan-1-yl-9-(2-methylamino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
- 6-Adamantan-1-yl-9-(2-dimethylamino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
Uniqueness
What sets 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one apart from similar compounds is its unique combination of functional groups. The presence of the adamantane moiety and the dibenzylamino-ethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
302333-59-1 |
|---|---|
分子式 |
C38H42N2O |
分子量 |
542.8g/mol |
IUPAC 名称 |
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C38H42N2O/c41-36-13-7-12-33-34-21-32(38-22-29-18-30(23-38)20-31(19-29)24-38)14-15-35(34)40(37(33)36)17-16-39(25-27-8-3-1-4-9-27)26-28-10-5-2-6-11-28/h1-6,8-11,14-15,21,29-31H,7,12-13,16-20,22-26H2 |
InChI 键 |
VSEWFQKWBCPERC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)CCN(CC7=CC=CC=C7)CC8=CC=CC=C8 |
规范 SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)CCN(CC7=CC=CC=C7)CC8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


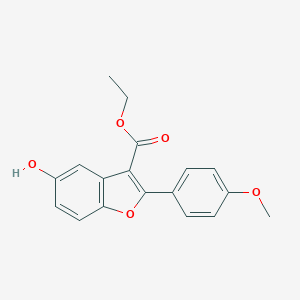
![Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B421429.png)
![2,3,7,7-tetramethyl-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B421431.png)
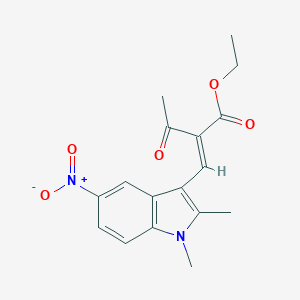
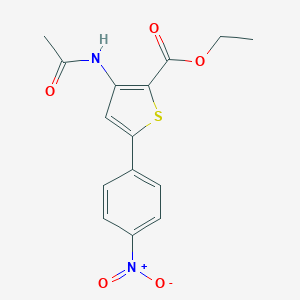
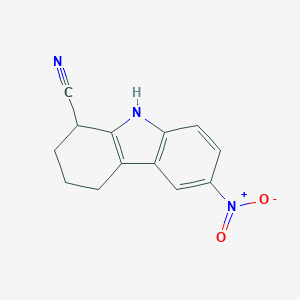
![2-(4-chloro-2-methyl-7-oxo-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)acetamide](/img/structure/B421440.png)
![4-(4-Morpholinyl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B421441.png)
![1-Benzyl-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B421442.png)
![6-{2-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421443.png)
![1-(4-Phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol](/img/structure/B421444.png)

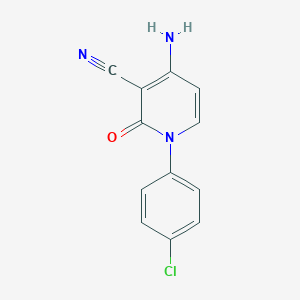
![1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde](/img/structure/B421452.png)
